2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile
Overview
Description
2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile is an organic compound with a complex structure, characterized by the presence of chloro, fluoro, and benzyloxy functional groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzonitrile with 2-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol derivative.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol.
Major Products
Nucleophilic Substitution: Substituted benzonitrile derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The benzyloxy group may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-benzyloxy)-benzoic acid
- 2-(2-Chloro-benzyloxy)-ethylamine
- 2-(2-Chloro-benzyloxy)-benzoic acid methyl ester
Uniqueness
2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzyloxy and nitrile moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO/c15-12-5-2-1-4-10(12)9-18-14-7-3-6-13(16)11(14)8-17/h1-7H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVVUAGSDNVINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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